N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles which potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1445583-48-1
VCID:
VC0149885
InChI:
InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25)
SMILES:
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C
Molecular Formula:
C20H29N3O2
Molecular Weight:
343.5 g/mol
N-[1-(Aminocarbonyl)-2,2-dimethylpropyl]-1-pentyl-1H-indole-3-carboxamide
CAS No.: 1445583-48-1
Cat. No.: VC0149885
Molecular Formula: C20H29N3O2
Molecular Weight: 343.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | ADBICA is a synthetic cannabinoid (CB) that has recently been identified in herbal blends. Its name refers to its structure, which has a 1-amino-3,3-dimethyl-1-oxobutan-2-yl group linked to a 1-pentyl-1H-indole-3-carboxamide base at the amide group. The base is similar to that of the aminoalkylindoles which potently activate both CB receptors. The physiological and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1445583-48-1 |
| Molecular Formula | C20H29N3O2 |
| Molecular Weight | 343.5 g/mol |
| IUPAC Name | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentylindole-3-carboxamide |
| Standard InChI | InChI=1S/C20H29N3O2/c1-5-6-9-12-23-13-15(14-10-7-8-11-16(14)23)19(25)22-17(18(21)24)20(2,3)4/h7-8,10-11,13,17H,5-6,9,12H2,1-4H3,(H2,21,24)(H,22,25) |
| Standard InChI Key | IXUYMXAKKYWKRG-UHFFFAOYSA-N |
| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |
| Canonical SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)N)C(C)(C)C |
| Appearance | Assay:≥98%A solution in methanol |
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